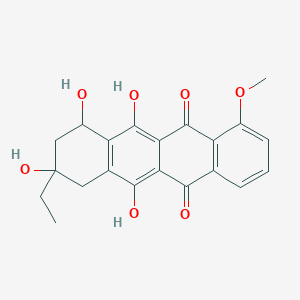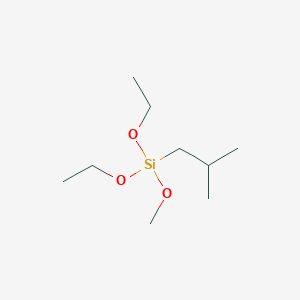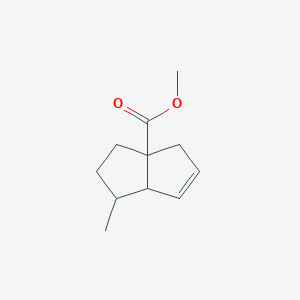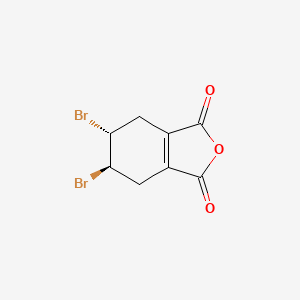
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione is a brominated organic compound with a unique structure that includes a tetrahydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione typically involves the bromination of a suitable precursor. One common method involves the bromination of 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydro derivatives.
Oxidation: Formation of oxygenated derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5R,6R)-5,6-Dichloro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
(5R,6R)-5,6-Diiodo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with iodine atoms instead of bromine.
(5R,6R)-5,6-Difluoro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione imparts unique reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
65322-34-1 |
|---|---|
Fórmula molecular |
C8H6Br2O3 |
Peso molecular |
309.94 g/mol |
Nombre IUPAC |
(5R,6R)-5,6-dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h5-6H,1-2H2/t5-,6-/m1/s1 |
Clave InChI |
YROMNSSYNNDXIF-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC2=C1C(=O)OC2=O)Br)Br |
SMILES canónico |
C1C(C(CC2=C1C(=O)OC2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



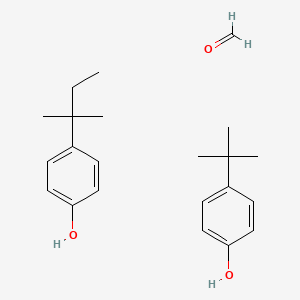
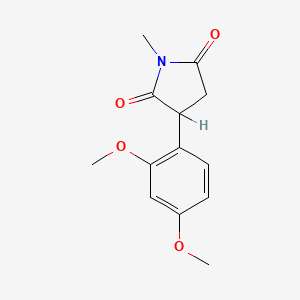
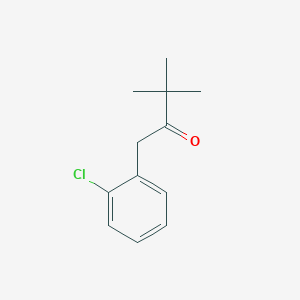
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

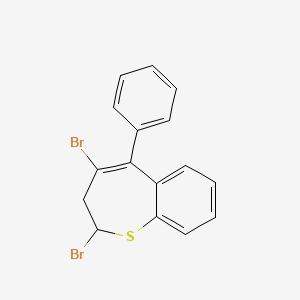
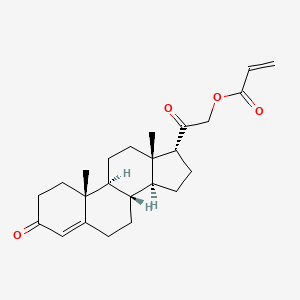
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
